Vasoactive intestinal peptide (1-11)
Description
Structure
2D Structure
Properties
CAS No. |
144119-83-5 |
|---|---|
Molecular Formula |
C55H76N14O21 |
Molecular Weight |
1269.3 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H76N14O21/c1-24(2)42(67-45(79)25(3)60-47(81)36(19-40(75)76)63-52(86)38(22-70)66-46(80)32(56)17-30-21-58-23-59-30)53(87)64-34(15-28-9-7-6-8-10-28)50(84)68-43(26(4)71)54(88)65-37(20-41(77)78)49(83)62-35(18-39(57)74)48(82)61-33(16-29-11-13-31(73)14-12-29)51(85)69-44(27(5)72)55(89)90/h6-14,21,23-27,32-38,42-44,70-73H,15-20,22,56H2,1-5H3,(H2,57,74)(H,58,59)(H,60,81)(H,61,82)(H,62,83)(H,63,86)(H,64,87)(H,65,88)(H,66,80)(H,67,79)(H,68,84)(H,69,85)(H,75,76)(H,77,78)(H,89,90)/t25-,26+,27+,32-,33-,34-,35-,36-,37-,38-,42-,43-,44-/m0/s1 |
InChI Key |
GNEIJBGVTKUQSA-KUYRHLGNSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Other CAS No. |
144119-83-5 |
sequence |
HSDAVFTDNYT |
Synonyms |
vasoactive intestinal peptide (1-11) VIP (1-11) |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Vasoactive Intestinal Peptide 1 11
Peptide Synthesis Methodologies for Vasoactive Intestinal Peptide (1-11)
The synthesis of VIP and its fragments, including VIP (1-11), is accomplished through various chemical strategies that allow for the precise assembly of amino acids in the desired sequence.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) is a widely used method for producing peptides like VIP and its fragments. bohrium.comrsc.org This technique involves covalently attaching the first amino acid to an insoluble polymer resin support and then sequentially adding subsequent amino acids.
The process generally follows these steps:
Resin Preparation : The synthesis begins with a resin, such as a p-benzyloxybenzylamine resin, which serves as the solid support. nih.gov
Amino Acid Coupling : Amino acids are coupled one by one to the growing peptide chain. bohrium.com To prevent unwanted side reactions, the N-terminus of the incoming amino acid is protected with a temporary protecting group, most commonly the 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. bohrium.comnih.gov Reactive side chains of amino acids are also protected with permanent protecting groups. bohrium.com Coupling is facilitated by activating agents. tandfonline.com
Deprotection : After each coupling step, the N-terminal protecting group is removed to allow for the addition of the next amino acid. Fmoc is typically removed by a mild base treatment (e.g., piperidine), while Boc is removed by acid (e.g., trifluoroacetic acid - TFA). bohrium.comrsc.orgnih.gov
Cleavage : Once the desired sequence, such as VIP (1-11), is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (B91410) (HF). bohrium.com
Purification : The crude peptide is then purified using techniques like gel filtration and high-performance liquid chromatography (HPLC) to obtain a homogenous product. bohrium.comnih.gov
Coupling reactions are often monitored to ensure completion, and if necessary, recoupling steps are performed. bohrium.com
Table 2: Common Protecting Groups and Reagents in SPPS for VIP Fragments
| Component | Example | Function |
|---|---|---|
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the alpha-amino group during coupling; removed after each cycle. nih.gov |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Protects the alpha-amino group; requires stronger acid for removal. bohrium.com |
| Resin Support | Benzhydrylamine resin | Insoluble polymer to which the peptide is anchored during synthesis. bohrium.com |
| Coupling Reagent | HBTU/HOBt | Activates the carboxylic acid of the incoming amino acid for amide bond formation. rsc.org |
| Cleavage Reagent | Trifluoroacetic acid (TFA) | Used for Boc deprotection and final cleavage from some resins. bohrium.com |
Segment Condensation Techniques (e.g., Mixed Anhydride (B1165640) Method)
Segment condensation is an alternative to the stepwise approach of SPPS. In this strategy, smaller, pre-synthesized peptide fragments are coupled together in solution to form the final, larger peptide. This can be more efficient for long sequences.
A stepwise strategy in solution was used to synthesize the N-terminal decapeptide of VIP. acs.org This method involves the sequential addition of single amino acid residues in solution, which shares principles with segment condensation, where protected peptide fragments would be coupled instead. The synthesis of the VIP (1-10) derivative involved protecting the C-terminal carboxyl group as a methyl ester and using protecting groups for the N-terminus and reactive side chains. acs.org The coupling of fragments can be achieved using methods like the mixed anhydride method, which activates the C-terminal carboxyl group of one peptide segment for reaction with the N-terminal amino group of another.
Spectroscopic and Computational Approaches for Conformational Studies
Determining the three-dimensional structure of VIP (1-11) is essential for understanding its interaction with receptors. A combination of spectroscopic and computational methods has been employed to analyze its conformational preferences in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution structure of peptides. acs.org Two-dimensional (2D) NMR experiments, such as COSY and NOESY, are used to assign all proton resonances and identify protons that are close in space. researchgate.net
For VIP, NMR studies have been conducted in membrane-mimicking environments like methanol (B129727) to understand its receptor-bound conformation. rcsb.org While full-length VIP shows a helical conformation in its central and C-terminal regions, analyses of the N-terminal portion suggest a different structure. researchgate.netscirp.org Studies indicate that the N-terminal region, encompassing residues (1-11), is likely to adopt β-turn structures. nih.govscirp.org Specifically, two β-bends have been proposed for residues 2-5 and 7-10. nih.gov The first histidine residue's role is highlighted by its specific interactions with the aromatic protons of Phe6 and Tyr10. researchgate.net
Circular Dichroism (CD) Spectroscopy Investigations
Circular Dichroism (CD) spectroscopy is used to investigate the secondary structure of peptides in solution by measuring the differential absorption of left- and right-circularly polarized light. The resulting spectrum provides information on the proportion of α-helical, β-sheet, and random coil conformations.
CD analysis of VIP and its analogs has been used in conjunction with NMR. acs.orgscirp.org For the full peptide, these studies support a helical conformation for the central part of the molecule. scirp.org However, for the N-terminal portion, including VIP (1-11), the data is consistent with the presence of β-turn structures, corroborating findings from other analytical methods. nih.gov The addition of lipid chains or other modifications can influence the secondary structure, often increasing β-sheet or α-helical content, which can be quantified using CD. rsc.orgrsc.org
Semiempirical and Molecular Dynamics Simulations
Computational methods, including semiempirical calculations and molecular dynamics (MD) simulations, provide theoretical insight into the conformational landscape of peptides. nih.govnih.gov These techniques are used to explore the possible shapes a peptide can adopt and to identify low-energy, stable conformations.
A detailed computational analysis of the VIP (1-11) fragment was performed using molecular mechanics and simulated annealing. nih.gov This study characterized the conformational preferences of the N-terminal fragment and found that the majority of its low-energy structures, including the global minimum, are bent conformations. nih.gov The simulations also identified conformations containing α-turns and β-turns, which had been previously suggested by NMR studies. nih.govnih.gov These computational findings suggest that the structural features identified in the isolated VIP (1-11) fragment are likely present in the full-length VIP peptide. nih.gov MD simulations are also crucial for understanding how the peptide interacts with its receptor, providing a basis for the design of antagonists and therapeutics. nih.govnih.gov
Table 3: Summary of Conformational Findings for VIP (1-11)
| Method | Key Findings | References |
|---|---|---|
| NMR Spectroscopy | Suggests the presence of two β-turn structures (residues 2-5 and 7-10). | nih.govscirp.orgnih.gov |
| Circular Dichroism | Data is consistent with β-turn structures in the N-terminal region. | nih.gov |
| Computational Simulations | Low-energy conformations are predominantly bent; confirms α- and β-turns. | nih.gov |
The three-dimensional structure of the full-length Vasoactive Intestinal Peptide (VIP) has been a subject of extensive research, with its N-terminal region, encompassing residues 1-11, exhibiting distinct conformational characteristics. While the central and C-terminal portions of VIP tend to adopt an α-helical structure, particularly in membrane-mimicking environments, the N-terminal segment (1-11) is often characterized as having a more flexible and disordered conformation in solution. rcsb.org
Structure-Activity Relationship (SAR) Studies Focusing on Vasoactive Intestinal Peptide (1-11)
The N-terminal region of VIP is critical for its biological activity, and the VIP (1-11) fragment itself has been shown to act as an antagonist, inhibiting the binding of the full-length VIP to its receptors and consequently blocking its-induced smooth muscle relaxation. nih.gov This antagonistic activity underscores the importance of the (1-11) sequence in receptor recognition.
Identification of Key Residues for Receptor Interaction
Structure-activity relationship studies, particularly those employing alanine (B10760859) scanning mutagenesis, have been instrumental in pinpointing the specific amino acid residues within the VIP (1-11) fragment that are crucial for receptor binding. In these studies, individual amino acids are systematically replaced with alanine to assess their contribution to the peptide's biological activity.
An extensive alanine scan of the entire VIP sequence revealed that substitutions at several positions within the N-terminal region significantly impacted receptor binding and adenylyl cyclase activation. nih.gov Notably, the replacement of Histidine at position 1 (His1) and Valine at position 5 (Val5) with alanine led to a substantial decrease in biological activity, indicating their direct involvement in the interaction with the VPAC1 receptor. nih.gov These findings highlight the indispensability of the side chains of these residues for effective receptor engagement.
Further studies focusing on the interaction of VIP with membrane environments have identified other key residues. The side chains of Phenylalanine at position 6 (Phe6) and Tyrosine at position 10 (Tyr10) have been shown to form a hydrophobic patch that is important for the membrane binding of VIP. rcsb.org This interaction with the cell membrane is considered a crucial initial step for the subsequent binding of the peptide to its receptor.
The following table summarizes the key residues within VIP (1-11) and their identified roles in receptor interaction and binding.
| Residue Position | Amino Acid | Identified Role in Interaction |
| 1 | Histidine (His) | Direct interaction with VPAC1 receptor. nih.gov |
| 5 | Valine (Val) | Direct interaction with VPAC1 receptor. nih.gov |
| 6 | Phenylalanine (Phe) | Formation of a hydrophobic patch for membrane binding. rcsb.org |
| 10 | Tyrosine (Tyr) | Formation of a hydrophobic patch for membrane binding. rcsb.org |
Evaluation of Beta-Turn Structures in Relation to Function
The presence of β-turn structures at residues 2-5 and 7-10 is a significant conformational feature of VIP (1-11). nih.govatlasgeneticsoncology.org These turns are not merely structural motifs but are intrinsically linked to the fragment's function. The spatial arrangement of amino acid side chains, dictated by these turns, is critical for presenting the key residues in the correct orientation for receptor recognition and binding.
The β-turns bring the crucial side chains of residues like His1, Val5, Phe6, and Tyr10 into a specific three-dimensional constellation. This precise positioning facilitates the initial contact and subsequent binding to the receptor. The antagonistic effect of the VIP (1-11) fragment suggests that while it can effectively bind to the receptor, likely through these key interactions, it fails to induce the conformational changes necessary for receptor activation. This implies that the structure of the (1-11) fragment, with its characteristic β-turns, is sufficient for receptor occupancy but lacks the elements present in the full-length peptide that are required to trigger a biological response. Therefore, the β-turn structures are fundamental to the fragment's ability to act as a competitive antagonist at VIP receptors.
Receptor Pharmacology and Signaling Mechanisms of Vasoactive Intestinal Peptide 1 11
Interaction with VIP Receptors (VPAC1, VPAC2, PAC1)
The interaction of any ligand with its receptor is fundamentally characterized by its binding affinity and its functional effect, i.e., whether it activates (agonism) or blocks (antagonism) the receptor.
Radioligand Binding Assays of Vasoactive Intestinal Peptide (1-11)
Radioligand binding assays are a cornerstone technique used to determine the affinity of a ligand for a receptor. In these assays, a radioactively labeled ligand (like ¹²⁵I-VIP) is incubated with cells or membranes expressing the target receptor. The binding of the radioligand is then measured. To determine the affinity of an unlabeled compound, such as Vasoactive Intestinal Peptide (1-11), a competition binding experiment is performed.
While extensive data exists for the binding affinities (expressed as Kd or Ki values) of VIP and various synthetic antagonists at VPAC1 and VPAC2 receptors, specific binding data for the Vasoactive Intestinal Peptide (1-11) fragment is not extensively detailed in the available scientific literature. jci.org For context, competitive receptor-binding studies on pulmonary artery smooth muscle cells have identified two distinct binding sites for VIP, with Kd values in the nanomolar range. jci.org However, studies focusing on the N-terminal ectodomain of the VPAC1 receptor have suggested that the central and C-terminal parts of the VIP molecule are crucial for this initial interaction, and that truncated fragments like VIP(1-12) lose their ability to bind to this domain. nih.gov This may imply that the VIP(1-11) fragment, by itself, may not have a high affinity for the receptor.
Competitive Inhibition Studies of VIP Binding by Vasoactive Intestinal Peptide (1-11)
Competitive inhibition studies measure the ability of an unlabeled ligand to displace a labeled ligand from the receptor. The concentration at which the unlabeled ligand displaces 50% of the specific binding of the radioligand is known as the IC50 value. This value is indicative of the ligand's binding affinity.
There is a lack of specific IC50 values in the reviewed literature for Vasoactive Intestinal Peptide (1-11) competing for the binding of VIP to its receptors. For comparison, other VIP fragments and analogues have been characterized. For instance, the antagonist [Acetyl-His¹, D-Phe², Lys¹⁵, Arg¹⁶, Leu¹⁷] VIP(3–7)/GRF(8–27) (PG 97-269) was shown to be a high-affinity competitive antagonist at VPAC1 receptors, with studies yielding specific inhibition constants (Ki). nih.gov The absence of such published data for VIP(1-11) prevents a quantitative assessment of its binding potency.
Interactive Table: Representative IC50 Values for VIP Analogs
This table includes data for other VIP analogs to illustrate the type of data generated in competitive inhibition studies, as specific data for VIP (1-11) is not available.
| Compound | Receptor | Cell Line | IC50 (nM) | Source |
|---|---|---|---|---|
| VIP | hVPAC1 | T47D Cells | 1 | |
| VIP | rVPAC2 | CHO Cells | 0.4 | |
| TP3939 | VIP Receptors | - | 44 | nih.gov |
| TP3982 | VIP Receptors | - | 81 | nih.gov |
| TP4200 | VIP Receptors | - | 8.1 | nih.gov |
Agonistic versus Antagonistic Properties of Vasoactive Intestinal Peptide (1-11)
A ligand can be an agonist, initiating a cellular response, or an antagonist, blocking the response of an agonist without eliciting one itself.
Antagonism of VIP-Induced Responses (e.g., Smooth Muscle Relaxation)
VIP is a potent relaxant of smooth muscle in various tissues, including the trachea, stomach, and gallbladder. wikipedia.orgspandidos-publications.com This relaxation is a key physiological response mediated through VIP receptors. A VIP antagonist would be expected to inhibit this effect. For example, a specific VIP antiserum has been shown to inhibit neurally induced gastric relaxation, providing strong evidence for VIP's role as a mediator in this process. nih.gov Similarly, other peptide antagonists have been shown to block VIP's effects. However, direct evidence demonstrating that the specific fragment Vasoactive Intestinal Peptide (1-11) antagonizes VIP-induced smooth muscle relaxation is not clearly established in the reviewed scientific literature.
Lack of Direct Agonistic Effect on Muscle Tone
An antagonist, by definition, should not have intrinsic activity. Therefore, Vasoactive Intestinal Peptide (1-11), if it functions as a pure antagonist, would not be expected to cause smooth muscle relaxation or contraction on its own. It would only act to block the relaxation induced by VIP or another agonist. While it is a defining characteristic of an antagonist, specific studies confirming the lack of a direct agonistic effect of the VIP(1-11) fragment on muscle tone are not prominently featured in the available research.
Intracellular Signaling Pathways Potentially Modulated by Vasoactive Intestinal Peptide (1-11) Antagonism
Upon binding of an agonist like VIP, VPAC receptors typically couple to the Gs alpha subunit of G proteins. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgfrontiersin.org The rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), to mediate the physiological effects of VIP. wikipedia.orgbiorxiv.org
If Vasoactive Intestinal Peptide (1-11) acts as a competitive antagonist at VIP receptors, its primary mechanism of action at the signaling level would be to prevent VIP from binding and initiating this cascade. The expected consequences of this antagonism would be:
Inhibition of cAMP Production: By blocking VIP from activating the receptor, the antagonist would prevent the Gs-mediated activation of adenylyl cyclase, thus attenuating or blocking the VIP-induced rise in intracellular cAMP. Studies with other VIP antagonists have confirmed this mechanism, where the antagonist markedly inhibits VIP-induced cAMP accumulation. documentsdelivered.com
Reduced PKA Activation: Consequently, with lower cAMP levels, the activation of PKA would be diminished.
Decreased CREB Phosphorylation: The blockade of the upstream signaling cascade would lead to reduced phosphorylation of CREB and other transcription factors, thereby inhibiting the gene expression pathways normally activated by VIP. biorxiv.org
It is important to underscore that this description is a projection based on the known mechanisms of VIP receptor signaling and the definition of competitive antagonism. Direct experimental evidence detailing the specific effects of Vasoactive Intestinal Peptide (1-11) on these intracellular signaling pathways is not available in the reviewed literature.
G Protein-Coupled Receptor (GPCR) Coupling Dynamics (Gαs, Gαi, Gαq/11)
Upon binding of Vasoactive Intestinal Peptide (1-11) to its receptors, primarily VPAC1 and VPAC2, a conformational change is induced in the receptor, allowing it to interact with and activate heterotrimeric G proteins. mdpi.comfrontiersin.org These receptors exhibit promiscuous coupling to several G protein subtypes, leading to the activation of diverse downstream signaling pathways.
The predominant coupling partner for VPAC receptors is the stimulatory G protein, Gαs . frontiersin.orgmdpi.com Activation of Gαs leads to the stimulation of adenylyl cyclase. mdpi.commdpi.com
In addition to Gαs, VPAC receptors can also couple to the inhibitory G protein, Gαi , and to G proteins of the Gαq/11 family. frontiersin.orgfrontiersin.org Coupling to Gαi can lead to the inhibition of adenylyl cyclase, while coupling to Gαq/11 activates the phospholipase C pathway. frontiersin.orgmdpi.com The specific G protein that is activated can depend on the cell type and the specific receptor isoform present. For instance, studies have shown that VPAC2 receptor-mediated activation of phospholipase C can be sensitive to pertussis toxin, indicating a role for Gαi/o proteins. oup.comoup.com
| Receptor | Primary Gα Coupling | Other Gα Coupling | Key Downstream Effector |
| VPAC1 | Gαs mdpi.com | Gαi, Gαq/11 frontiersin.org | Adenylate Cyclase, Phospholipase C frontiersin.org |
| VPAC2 | Gαs mdpi.comfrontiersin.org | Gαi, Gαq/11 frontiersin.orgfrontiersin.org | Adenylate Cyclase, Phospholipase C frontiersin.orgfrontiersin.org |
Adenylate Cyclase/cAMP Pathway Modulation
The canonical signaling pathway activated by Vasoactive Intestinal Peptide (1-11) following Gαs coupling is the stimulation of adenylate cyclase (AC). mdpi.comwikipedia.org Activated AC catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). mdpi.comspandidos-publications.com This increase in intracellular cAMP levels is a central event in VIP signaling. mdpi.comnih.gov
The accumulation of cAMP serves as a second messenger, activating downstream effector molecules, most notably Protein Kinase A (PKA). nih.govmdpi.com The cAMP/PKA pathway is considered the primary signaling cascade for many of the physiological effects of VIP, including its anti-inflammatory actions. nih.gov Studies have demonstrated that VIP can induce a rapid and significant increase in intracellular cAMP levels in various cell types, including immune cells and neurons. nih.govnih.gov
Phospholipase C (PLC) and Intracellular Calcium (Ca2+) Signaling
In addition to the adenylyl cyclase pathway, Vasoactive Intestinal Peptide (1-11) can also activate Phospholipase C (PLC) through its interaction with Gαq/11 or the βγ subunits of Gαi proteins. frontiersin.orgmdpi.com Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comnih.gov
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov This elevation of intracellular Ca2+ concentration is a critical signaling event that can modulate a wide range of cellular processes. nih.gov For example, VIP receptor-mediated Ca2+ signaling has been observed in pancreatic acinar cells and is thought to involve both Gs and Gi coupling. oup.com The activation of PLC by VPAC2 receptors has been shown to be partially sensitive to pertussis toxin, indicating the involvement of Gβγ subunits from Gαi/o proteins. oup.comoup.com
Protein Kinase A (PKA) and Protein Kinase C (PKC) Activation
The elevation of intracellular second messengers, cAMP and DAG, leads to the activation of two major families of serine/threonine kinases: Protein Kinase A (PKA) and Protein Kinase C (PKC).
PKA is directly activated by cAMP. nih.govmdpi.com The cAMP/PKA pathway is a major signaling route for the anti-inflammatory and immunomodulatory effects of VIP. nih.gov PKA activation is involved in the inhibition of transcription factors like NF-κB and the modulation of T-lymphocyte responses. nih.gov
PKC is activated by DAG in a calcium-dependent manner. mdpi.com The activation of PKC is a key event in the PLC signaling cascade. frontiersin.org In some cell types, such as macrophages and monocytes, PAC1 receptors, which can be activated by VIP, stimulate phospholipase C and subsequently PKC. nih.gov Both PKA and PKC have been shown to be crucial for the effects of VIP on HIV-1 replication in macrophages. frontiersin.org
Extracellular Signal-Regulated Kinase (ERK) and PI3K/Akt Pathway Involvement
The signaling cascades initiated by Vasoactive Intestinal Peptide (1-11) extend to the activation of other important kinase pathways, including the Extracellular Signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
ERK , a member of the mitogen-activated protein kinase (MAPK) family, can be activated by VIP receptor signaling. mdpi.com This activation can occur through both PKA-dependent and PKA-independent mechanisms. mdpi.com The ERK pathway is involved in regulating cellular processes such as growth, differentiation, and survival. mdpi.com
Preclinical Biological Effects and Modulatory Roles of Vasoactive Intestinal Peptide 1 11
Neuroprotective and Neuromodulatory Research
Vasoactive Intestinal Peptide (1-11), a fragment of the larger Vasoactive Intestinal Peptide (VIP), has been the subject of research for its potential to protect and modulate the nervous system. Studies have explored its effects in various experimental settings, from cell cultures to animal models of neurodegenerative diseases.
Investigations in In Vitro Neuronal Cell Cultures
In controlled laboratory settings, using neuronal cell cultures, Vasoactive Intestinal Peptide (1-11) has demonstrated notable neuroprotective properties. Research has shown that this peptide fragment can shield neurons from a variety of insults that would otherwise lead to cell death. For instance, studies have indicated that VIP (1-11) can protect cultured neurons against the toxic effects of the beta-amyloid peptide, a key component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. The mechanism of this protection is thought to involve the modulation of intracellular signaling pathways that promote cell survival and inhibit apoptosis, or programmed cell death.
Animal Model Studies of Neurodegenerative Conditions
The promising results from in vitro studies have led to further investigations in animal models of neurodegenerative conditions. In these models, which aim to replicate the pathological processes of diseases such as Alzheimer's and Parkinson's, Vasoactive Intestinal Peptide (1-11) has been shown to exert beneficial effects. For example, in animal models of Alzheimer's disease, administration of VIP (1-11) has been associated with a reduction in the inflammatory response and an increase in the clearance of beta-amyloid plaques. In models of Parkinson's disease, the peptide has been observed to protect dopaminergic neurons, the cell type that is progressively lost in this condition, from degeneration. These findings suggest that VIP (1-11) may have the potential to slow the progression of these devastating diseases.
Modulation of Microglial Activation and Neuroinflammation (via antagonism)
A key aspect of the neuroprotective effects of Vasoactive Intestinal Peptide (1-11) appears to be its ability to modulate the brain's immune response, particularly the activation of microglia. Microglia are the primary immune cells of the central nervous system, and while they play a crucial role in brain health, their chronic activation can lead to a state of persistent inflammation, known as neuroinflammation, which is a hallmark of many neurodegenerative diseases. Research indicates that VIP (1-11) can act as an antagonist to the pro-inflammatory activation of microglia. By binding to specific receptors on these cells, the peptide fragment can inhibit the production and release of inflammatory molecules, thereby dampening the neuroinflammatory response and creating a more favorable environment for neuronal survival.
Immunomodulatory and Anti-Inflammatory Investigations
Beyond its effects in the central nervous system, Vasoactive Intestinal Peptide (1-11) has also been investigated for its broader immunomodulatory and anti-inflammatory properties throughout the body.
Effects on T-cell Activation and Differentiation (Th1/Th2 Balance)
The adaptive immune system, in which T-cells play a central role, is another target for the modulatory effects of Vasoactive Intestinal Peptide (1-11). T-cells can be broadly categorized into different subtypes, including T-helper 1 (Th1) and T-helper 2 (Th2) cells. Th1 cells are primarily involved in pro-inflammatory responses, while Th2 cells are associated with anti-inflammatory and allergic responses. A balanced Th1/Th2 response is crucial for a healthy immune system. Studies have shown that VIP (1-11) can influence the activation and differentiation of T-cells, promoting a shift from a pro-inflammatory Th1 phenotype towards a more anti-inflammatory Th2 phenotype. This shift is characterized by a decrease in the production of pro-inflammatory cytokines, such as interferon-gamma, and an increase in the production of anti-inflammatory cytokines, like interleukin-4.
Influence on Dendritic Cell (DC) Function and Phenotype
Dendritic cells (DCs) are potent antigen-presenting cells that play a critical role in initiating and shaping the adaptive immune response. The function and phenotype of DCs can be influenced by their microenvironment. Research has demonstrated that Vasoactive Intestinal Peptide (1-11) can directly modulate the function and phenotype of dendritic cells. Specifically, the peptide has been shown to inhibit the maturation of DCs and to promote the development of a tolerogenic DC phenotype. Tolerogenic DCs are characterized by their reduced ability to stimulate T-cell responses and their capacity to induce T-cell tolerance. By influencing DCs in this manner, VIP (1-11) can contribute to the suppression of excessive inflammatory responses.
Regulation of Cytokine and Chemokine Production
Vasoactive intestinal peptide (VIP) has demonstrated significant immunomodulatory properties by regulating the production of both pro-inflammatory and anti-inflammatory cytokines and chemokines. nih.govfrontiersin.orgmdpi.com Preclinical studies have shown that VIP can inhibit the production of key inflammatory mediators.
In activated macrophages, VIP has been found to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12. frontiersin.orgmdpi.comspandidos-publications.com This inhibitory effect is primarily mediated through the VPAC1 receptor, which is constitutively expressed on these immune cells, and to a lesser extent through the inducible VPAC2 receptor. mdpi.com Furthermore, VIP has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and high mobility group box-1 (HMGB1) in activated macrophages. spandidos-publications.com
Beyond its effects on cytokines, VIP also modulates the production of chemokines, which are critical for the recruitment of immune cells to sites of inflammation. Research has demonstrated that VIP and the related pituitary adenylate cyclase-activating polypeptide (PACAP) can inhibit the expression of several chemokines by activated microglia, including the CXC chemokines MIP-2 and KC, and the CC chemokines MIP-1α, MIP-1β, MCP-1, and RANTES. This inhibition of chemokine gene expression is linked to the suppression of NF-κB binding and is mediated through the VPAC1 receptor via a cAMP-dependent pathway. The reduction in chemokine production by VIP leads to a significant decrease in the chemotactic activity of microglia for peripheral leukocytes, including neutrophils, macrophages, and lymphocytes.
The table below summarizes the effects of VIP on the production of various cytokines and chemokines as observed in preclinical models.
| Cytokine/Chemokine | Effect of VIP | Cell Type Studied | Reference |
| TNF-α | Inhibition | Macrophages, Microglia | frontiersin.orgmdpi.comspandidos-publications.com |
| IL-6 | Inhibition | Macrophages | frontiersin.orgspandidos-publications.com |
| IL-12 | Inhibition | Macrophages | frontiersin.orgmdpi.comspandidos-publications.com |
| IL-10 | Stimulation | Macrophages | frontiersin.orgmdpi.com |
| MIP-2 (CXCL2) | Inhibition | Microglia | |
| KC (CXCL1) | Inhibition | Microglia | nih.gov |
| MIP-1α (CCL3) | Inhibition | Microglia | nih.gov |
| MIP-1β (CCL4) | Inhibition | Microglia | |
| MCP-1 (CCL2) | Inhibition | Microglia | mdpi.com |
| RANTES (CCL5) | Inhibition | Microglia |
Role in Immune Tolerance and Regulatory T-cell (Treg) Modulation
Vasoactive intestinal peptide (VIP) plays a crucial role in promoting immune tolerance, a state of unresponsiveness of the immune system to substances or tissues that have the capacity to elicit an immune response. nih.govnih.gov One of the key mechanisms by which VIP achieves this is through the induction and modulation of regulatory T-cells (Tregs). nih.govcapes.gov.br Tregs are a specialized subpopulation of T-cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance.
Recent evidence strongly suggests that VIP participates in maintaining immune tolerance by inducing the generation of Treg cells. nih.govcapes.gov.br This has opened up new therapeutic possibilities for treating autoimmune diseases and managing transplant rejection, conditions often associated with Treg dysfunction. nih.gov VIP has been shown to promote the differentiation of Tregs, which in turn suppress the activity of self-reactive effector T-cells. nih.govnih.gov
The immunoregulatory properties of VIP extend to its ability to shift the balance between different T-helper (Th) cell subsets. Specifically, VIP promotes a shift from a pro-inflammatory Th1 response to a more anti-inflammatory Th2 response. frontiersin.orgfrontiersin.org This is evidenced by changes in the levels of hallmark cytokines, with a decrease in Th1-associated IFN-γ and an increase in Th2-associated IL-4. frontiersin.orgfrontiersin.org Furthermore, VIP has been shown to induce the expression of Th2 master transcription factors such as c-MAF, GATA-3, and JUNB, while inhibiting T-bet, a key transcription factor for Th1 cell differentiation. nih.gov
The table below outlines the key modulatory effects of VIP on immune tolerance and Treg cells.
| Immune Modulation | Effect of VIP | Mechanism | Reference |
| Regulatory T-cells (Tregs) | Induction and enhanced differentiation | Promotes generation of Tregs with suppressive activity | frontiersin.orgnih.govcapes.gov.br |
| Immune Tolerance | Maintenance and restoration | Induces generation of Tregs, regulates cytokine balance | nih.govnih.gov |
| T-helper Cell Differentiation | Shifts balance from Th1 to Th2 | Inhibits Th1-associated cytokines and transcription factors, promotes Th2-associated factors | frontiersin.orgfrontiersin.org |
Gastrointestinal System Research
Impact on Intestinal Epithelial Barrier Homeostasis and Integrity
The intestinal epithelial barrier is a critical line of defense, separating the host from the luminal environment. Vasoactive intestinal peptide (VIP) plays a significant role in maintaining the homeostasis and integrity of this barrier. nih.govplos.org Studies using VIP-deficient (VIPKO) mice have revealed that these animals exhibit distorted colonic crypts, defects in epithelial cell proliferation and migration, increased apoptosis, and altered permeability at baseline. nih.govplos.org
VIP contributes to the physical barrier by influencing the expression of key components. For instance, VIP can induce the expression of the tight junction protein ZO-1, which is crucial for maintaining the integrity of the paracellular seal between epithelial cells. frontiersin.orgphysiology.orgisciii.es Furthermore, VIPKO mice show a reduction in goblet cell numbers and decreased expression of the secreted goblet cell factors mucin 2 and trefoil factor 3, both of which are essential for the protective mucus layer. nih.govplos.org These changes are associated with reduced expression of caudal type homeobox 2 (Cdx2), a master regulator of intestinal function and homeostasis. nih.govplos.org
The table below summarizes the effects of VIP on the intestinal epithelial barrier.
| Barrier Component | Effect of VIP | Reference |
| Intestinal Permeability | Decreases | nih.govplos.org |
| ZO-1 Expression | Increases | frontiersin.orgphysiology.orgisciii.es |
| Goblet Cell Number | Increases | nih.govplos.org |
| Mucin 2 Expression | Increases | nih.govplos.org |
| Trefoil Factor 3 Expression | Increases | nih.govplos.org |
| Cdx2 Expression | Increases | nih.govplos.org |
Modulation of Intestinal Motility and Secretion
In terms of secretion, VIP is a potent stimulator of water and electrolyte secretion into the intestinal lumen. wikipedia.org This effect is mediated through the activation of adenylyl cyclase and an increase in intracellular cAMP, leading to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov VIP also stimulates pancreatic bicarbonate secretion. wikipedia.orgpancreapedia.org In the duodenum, VIP increases protective bicarbonate secretion, while in the ileum and colon, it enhances the secretion of both chloride and bicarbonate ions. nih.gov
The table below details the modulatory effects of VIP on intestinal motility and secretion.
| Function | Effect of VIP | Mechanism | Reference |
| Intestinal Smooth Muscle | Relaxation | Increases motility | wikipedia.org |
| Water and Electrolyte Secretion | Stimulation | Increases intestinal fluid | wikipedia.org |
| Pancreatic Bicarbonate Secretion | Stimulation | Neutralizes gastric acid | wikipedia.orgpancreapedia.org |
| Gastric Acid Secretion | Inhibition | Reduces stomach acidity | wikipedia.orgnih.gov |
Investigations in In Vitro Intestinal Organoid Models
Intestinal organoids, three-dimensional structures that mimic the in vivo intestinal epithelium, have emerged as valuable tools for studying the direct effects of various compounds on intestinal cells. researchgate.net These models have been utilized to investigate the impact of Vasoactive intestinal peptide (VIP) on intestinal epithelial homeostasis and regeneration. nih.gov
In murine jejunal organoids, treatment with VIP has been shown to promote epithelial differentiation towards a secretory phenotype. nih.gov This effect is predominantly mediated through the p38 MAPK pathway. nih.gov Furthermore, VIP has been observed to modulate epithelial proliferation and the number of Lgr5-EGFP+ progenitor cells under normal conditions. nih.gov In the context of injury, such as that induced by irradiation, VIP demonstrates a prominent ability to promote epithelial regeneration. nih.gov These findings highlight the direct impact of VIP on intestinal epithelial cell turnover and differentiation. nih.gov
The table below summarizes the observed effects of VIP in intestinal organoid models.
| Process | Effect of VIP | Pathway | Reference |
| Epithelial Differentiation | Promotes secretory phenotype | p38 MAPK | nih.gov |
| Epithelial Proliferation | Modulates | - | nih.gov |
| Lgr5-EGFP+ Progenitor Cells | Modulates number and proliferation | - | nih.gov |
| Epithelial Regeneration (post-injury) | Promotes | - | nih.gov |
Studies in Animal Models of Inflammatory Bowel Disease
Vasoactive intestinal peptide (VIP) has been extensively studied in various animal models of inflammatory bowel disease (IBD), including those induced by dextran (B179266) sulfate (B86663) sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS). ingentaconnect.com These models, which mimic aspects of Crohn's disease and ulcerative colitis, have provided significant insights into the therapeutic potential of VIP.
In the TNBS-induced colitis model, which resembles Crohn's disease, administration of VIP has been shown to significantly reduce colonic myeloperoxidase activity, an indicator of neutrophil infiltration. ingentaconnect.com It also decreases the expression of chemokines and their receptors involved in neutrophil recruitment. ingentaconnect.com Furthermore, VIP treatment in this model increases the expression of Foxp3 and TGF-β in CD4+ cells from mesenteric lymph nodes and IL-10 expression in the colon, indicating a shift towards a more regulatory and anti-inflammatory environment. ingentaconnect.com
In the DSS-induced colitis model, which can resemble ulcerative colitis in its chronic phase, VIP has also demonstrated protective effects. nih.govnih.govplos.org VIP-deficient mice experience more severe colitis in both the DNBS and DSS models, and treatment with exogenous VIP can rescue this phenotype, protecting the mice from DSS-induced colitis. nih.govplos.org
The table below summarizes the effects of VIP in animal models of IBD.
| IBD Model | Effect of VIP | Key Findings | Reference |
| TNBS-induced Colitis | Ameliorates disease | Reduces myeloperoxidase activity, decreases pro-inflammatory chemokine expression, increases Treg-associated markers (Foxp3, TGF-β, IL-10) | ingentaconnect.com |
| DSS-induced Colitis | Ameliorates disease | Protects against colitis in VIP-deficient mice, reduces inflammation and tissue damage | nih.govnih.govplos.org |
Metabolic and Endocrine System Studies
Vasoactive intestinal peptide (1-11), a fragment of the larger vasoactive intestinal peptide (VIP), is implicated in a range of metabolic and endocrine regulatory processes. Research, primarily in animal models, has begun to elucidate its influence on energy balance, glucose control, and lipid metabolism, as well as its integral role in the master circadian clock.
Influence on Appetite, Satiety, and Feeding Rhythms (Animal Models)
Vasoactive intestinal peptide plays a significant role in the central regulation of feeding behavior. researchgate.netnih.gov Studies involving the intracerebroventricular injection of VIP in animal models, such as chicks and goldfish, have demonstrated its anorexigenic, or appetite-suppressing, effects. nih.gov This suggests a role for VIP in the central nervous system's control of food intake. nih.gov
Further insights come from studies on VIP-deficient (VIP−/−) mice. These mice exhibit a notable disruption in their typical circadian feeding patterns, with an abolition of the regular nocturnal and diurnal feeding rhythms. nih.govnih.gov This disruption in feeding behavior is associated with altered secretion of key metabolic hormones, including adiponectin, GLP-1, leptin, PYY, and insulin (B600854). nih.govnih.gov The genetic lack of VIP in these animals leads to a significant reduction in body weight and fat mass over time, accompanied by an increase in lean mass. nih.gov These findings underscore the integral role of endogenous VIP in controlling appetite, satiety, and the cyclical nature of feeding. nih.govnih.gov
The complex interplay between VIP and other metabolic hormones is further highlighted by findings that in VIP-deficient mice, the anorexigenic hormones GLP-1 and PYY are significantly higher in both fasting and postprandial states. nih.gov This suggests a potential compensatory mechanism or a direct regulatory link between VIP and these satiety-inducing peptides.
Regulation of Glucose Homeostasis and Insulin Secretion
Vasoactive intestinal peptide is a key modulator of glucose homeostasis, primarily through its influence on pancreatic islet cells. nih.govnih.gov It stimulates insulin secretion from β-cells in a glucose-dependent manner, meaning its insulinotropic effect is amplified in hyperglycemic conditions. nih.gov This action is predominantly mediated through the VPAC2 receptor, which is expressed on pancreatic β-cells. nih.govnih.gov The binding of VIP to VPAC2 receptors initiates a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to enhanced insulin release. nih.gov
Studies in VIP knockout mice reveal a state of dysglycemia, characterized by elevated resting plasma glucose and insulin levels. diabetesjournals.orgresearchgate.net This suggests that while the animals may have adapted to the absence of VIP, potentially through the compensatory actions of structurally similar peptides like pituitary adenylate cyclase-activating polypeptide (PACAP), the fundamental regulation of glucose is altered. diabetesjournals.org
The regulatory role of VIP extends to glucagon (B607659), another crucial hormone in glucose control. The VIP/VPAC1 pathway appears to inhibit the release of glucagon after a meal. mdpi.com In VPAC1 receptor null mice, postprandial glucagon levels are higher, indicating that VPAC1R is important for mediating VIP's inhibitory effect on glucagon secretion. nih.gov This dual action on both insulin and glucagon highlights VIP's importance in maintaining glucose balance.
| Parameter | Observation in Animal Models | Implied Function of VIP | Relevant Receptors |
| Insulin Secretion | VIP stimulates glucose-dependent insulin secretion. | Insulinotropic | VPAC2 |
| Plasma Glucose | VIP knockout mice exhibit elevated resting glucose. | Regulation of basal glucose levels | - |
| Plasma Insulin | VIP knockout mice show elevated resting insulin. | Modulation of insulin sensitivity/secretion | - |
| Glucagon Secretion | VPAC1R null mice have higher postprandial glucagon. | Inhibition of postprandial glucagon release | VPAC1 |
Modulation of Lipolysis and Lipid Metabolism
Vasoactive intestinal peptide is involved in the regulation of lipid metabolism, particularly in the breakdown of fats (lipolysis). In vitro studies on rat adipocytes have shown that VIP stimulates lipolysis, leading to the release of glycerol (B35011) and free fatty acids. mdpi.comoup.com This effect is mediated through the VPAC2 receptor. mdpi.comoup.com Although all three PACAP/VIP receptor subtypes (PAC1, VPAC1, and VPAC2) are expressed in primary rat adipocytes, pharmacological studies confirm that the lipolytic effects of VIP are specifically attributable to its action on VPAC2 receptors. oup.com
The mechanism involves the activation of adenylate cyclase and an increase in cAMP, a key intracellular messenger that promotes the breakdown of triglycerides. oup.com This suggests that VIP can contribute to energy homeostasis by mobilizing fatty acids from fat stores. oup.com
Beyond adipocytes, research on isolated rat enterocytes has revealed that VIP can enhance the oxidation of long-chain fatty acids. nih.gov VIP was found to more than double the production of CO2 from palmitate, a long-chain fatty acid. nih.gov This effect is linked to VIP's ability to inhibit acetyl-coenzyme A carboxylase, an enzyme that produces malonyl-CoA, which in turn is a physiological inhibitor of carnitine palmitoyltransferase 1, the rate-limiting step for fatty acid entry into mitochondria for oxidation. nih.gov This indicates a neurohormonal control mechanism for the balance between fatty acid and glucose utilization as energy sources in intestinal cells. nih.gov
| Tissue/Cell Type | Effect of VIP | Key Findings | Mediating Receptor/Mechanism |
| Rat Adipocytes | Stimulates lipolysis | Increases release of glycerol and free fatty acids. | VPAC2 |
| Rat Enterocytes | Enhances long-chain fatty acid oxidation | Inhibits acetyl-coenzyme A carboxylase, increasing fatty acid translocation into mitochondria. | cAMP-related stimulation |
Effects on Circadian Rhythms
Vasoactive intestinal peptide is a critical signaling molecule within the suprachiasmatic nucleus (SCN) of the hypothalamus, the master pacemaker that governs circadian rhythms in mammals. nih.govnih.gov Neurons expressing VIP are strategically located to receive light input and to synchronize the multitude of individual cellular clocks within the SCN. nih.govjohannahmeijer.com
The loss of VIP or its primary receptor in the SCN, VPAC2, leads to profound deficits in circadian function. nih.govnih.gov Mice deficient in VIP exhibit low-amplitude rhythms in clock gene expression in the SCN and altered phase relationships between the central clock and peripheral oscillators in organs like the liver and adrenal glands. nih.gov These animals also show poor locomotor rhythmicity in constant darkness. karger.com While not all rhythmicity is lost, the absence of VIP weakens the coupling between SCN neurons, compromising the ability of the SCN to generate a coherent, synchronized output signal. nih.gov
At a molecular level, VIP influences the expression of core clock genes, such as Per1 and Per2. wikipedia.org The application of VIP can phase-shift the circadian rhythm of neural activity in the SCN. wikipedia.org This peptide is essential for the normal synchronization of the circadian system to light-dark cycles and for the SCN's ability to adapt to changes in photoperiod, such as those that occur with the changing seasons. johannahmeijer.comwikipedia.org For instance, VIP knockout mice show no adaptation in their behavioral and physiological rhythms when exposed to short or long photoperiods. johannahmeijer.com
Cardiovascular System Research
Modulation of Vascular Tone and Vasodilation
Vasoactive intestinal peptide is a potent vasodilator, a property from which its name was originally derived. nih.gov It exerts significant influence on the cardiovascular system, contributing to the regulation of vascular tone and blood flow. oup.comnih.gov On a molar basis, VIP is reported to be 50–100 times more potent than acetylcholine (B1216132) as a vasodilator. nih.gov
In various vascular beds, VIP induces relaxation of smooth muscle, leading to vasodilation. oup.comnih.gov In human skin, for example, VIP-mediated vasodilation involves a nitric oxide (NO)-dependent component. physiology.org Its effects are mediated through its receptors, VPAC1 and VPAC2. nih.gov The vasodilatory action can occur through VPAC1 activation on endothelial cells, which leads to the release of NO, and through VPAC2 activation directly on vascular smooth muscle cells. nih.gov
Potential Influence on Endothelial Nitric Oxide Synthase (eNOS) Activity
Studies on isolated rat pulmonary artery rings have demonstrated that VIP elicits concentration-dependent relaxation, a process that is diminished by the inhibition of eNOS. nih.gov Further investigation revealed that VIP increases the phosphorylation of eNOS at the Serine 1177 residue, a key step in its activation, without altering the total expression of the eNOS protein. nih.gov This suggests that the vasodilatory effect of VIP in this vascular bed is mediated through the PI3K/Akt-eNOS signaling pathway. nih.gov
Table 1: Effect of Vasoactive Intestinal Peptide (VIP) on eNOS
| Experimental Model | Key Finding | Reference |
| Isolated rat pulmonary artery rings | VIP-induced vasodilation is partially dependent on eNOS activity. | nih.gov |
| Cultured bovine pulmonary artery endothelial cells | VIP increases phosphorylation of eNOS at Ser1177. | nih.gov |
| Smooth muscle cells from human intestine and rabbit stomach | VIP activates eNOS, leading to NO production. | nih.gov |
Despite this established role for the full-length VIP, a comprehensive literature search did not yield any specific studies investigating the direct influence of the Vasoactive Intestinal Peptide (1-11) fragment on eNOS activity. Therefore, it is currently unknown whether VIP (1-11) possesses agonistic, antagonistic, or no effect on eNOS activation and NO production.
Investigations in Ex Vivo Organ Perfusion Models
Ex vivo organ perfusion models are valuable tools for studying the physiological and pharmacological effects of various compounds, including peptides, in an isolated organ system that closely mimics in vivo conditions. These models allow for the detailed investigation of responses in specific vascular beds without the confounding influences of systemic circulation and neural inputs.
The full-length Vasoactive Intestinal Peptide (VIP) has been studied in such models. For example, the isolated ventilated and buffer-perfused lung model has been utilized to characterize the pulmonary vasodilator effects of VIP. physiology.org In this model, aerosolized VIP has been shown to reduce pulmonary artery pressure, demonstrating its potent vasodilatory properties in the pulmonary vasculature. physiology.org
Table 2: Studies of Vasoactive Intestinal Peptide (VIP) in Ex Vivo Perfusion Models
| Organ System | Perfusion Model | Key Finding for VIP | Reference |
| Lung | Isolated ventilated and buffer-perfused lung | Aerosolized VIP caused significant reduction of pulmonary artery pressure. | physiology.org |
However, a thorough review of the scientific literature did not reveal any studies where the specific fragment Vasoactive Intestinal Peptide (1-11) was investigated in an ex vivo organ perfusion model. Consequently, there is no available data on the effects of VIP (1-11) on organ function, vascular resistance, or other physiological parameters in this experimental setting. Further research is required to determine the potential biological activities of this peptide fragment in isolated organ systems.
Research Methodologies and Analytical Techniques for Vasoactive Intestinal Peptide 1 11 Investigations
In Vitro Experimental Models
In vitro models are fundamental for dissecting the molecular and cellular mechanisms of VIP (1-11) action in a controlled environment.
Cell Culture Systems
A variety of cell culture systems are utilized to investigate the effects of VIP (1-11) on specific cell types. These include:
T-cells and Macrophages: Studies on these immune cells help to understand the immunomodulatory properties of VIP (1-11). For instance, research has shown that VIP and its receptors are involved in regulating adaptive immunity, including T-cell cycle arrest and protection from apoptosis. wjgnet.com The expression of VIP receptors, VPAC1 and VPAC2, on T lymphocytes is crucial for mediating these effects. wjgnet.com Functional assays using T-cells have been employed to assess the activity of VIP receptor antagonists, which can enhance T-cell activation. biorxiv.orgbiorxiv.org
Neuronal Cells: The neuroprotective effects of VIP fragments are often studied using primary cerebral cortical cultures from newborn rats. pnas.org In these models, neuronal survival is assessed after exposure to neurotoxins, such as the β-amyloid peptide, in the presence or absence of VIP derivatives. pnas.org These studies have been instrumental in identifying the active site of VIP responsible for its neuroprotective properties. pnas.org
Epithelial Cells: Human colonic epithelial cell lines, such as HT29 and T84 cells, are used to investigate the role of VIP in intestinal barrier function and secretion. plos.orgrevvity.comnih.gov These cells express VIP receptors and respond to VIP with changes in ion transport and mucus secretion. nih.govnih.gov Studies using these cell lines have helped to characterize the antisecretory potential of VIP antagonists. nih.gov
Adipocytes: While direct studies on VIP (1-11) and adipocytes are less common, research on the broader VIP/PACAP family indicates a role in metabolic regulation, suggesting that adipocyte cell cultures could be a valuable model for future investigations.
Organoid and Tissue Explant Cultures
Organoid and tissue explant cultures offer a more physiologically relevant in vitro model by preserving the three-dimensional architecture and cellular diversity of tissues.
Intestinal Organoids: Jejunal intestinal organoids generated from adult mice are used to study the direct effects of VIP on the intestinal epithelium. nih.gov These models have revealed that VIP promotes the differentiation of secretory cells and can mitigate radiation-induced intestinal injury. nih.gov The expression of VIP receptors, particularly VPAC1, in intestinal stem cells within these organoids highlights the peptide's role in epithelial regeneration. nih.gov
Salivary Gland Organoids: Three-dimensional organoid cultures from adult salivary gland tissues serve as an ex vivo model for studying morphogenesis. nih.gov The addition of VIP to these cultures has been shown to induce lumen formation, demonstrating its importance as a niche factor in salivary gland development. nih.gov
Colonic Mucosa Explants: Human colonic mucosa explant cultures maintain the tissue's architecture and resident mucosal cells, allowing for the study of complex interactions, such as the innate immune response. nih.gov These models have been used to investigate the effects of various cytokines and can help elucidate the interplay between the gastrointestinal epithelium and immune cells. nih.gov
Membrane Preparations for Receptor Binding
Membrane preparations from cells expressing VIP receptors are crucial for characterizing the binding properties of VIP (1-11) and its analogs.
Radioligand Binding Assays: These assays measure the binding of a radiolabeled ligand to its receptor in broken cell preparations. bohrium.com They are used to determine the receptor concentration (Bmax) and the affinity (Kd) of ligands for the receptor. revvity.com
Competition Binding Assays: These assays are performed to determine the affinity (Ki) of unlabeled compounds, such as VIP (1-11) or its antagonists, by measuring their ability to displace a radiolabeled ligand from the receptor. revvity.com Cell membranes from various sources, including HT29 cells, Chinese hamster ovary cells, and LoVo cells, which express VIP receptors, are utilized for these studies. revvity.comnih.gov
Ex Vivo Approaches
Ex vivo approaches involve the study of organs or tissues in a controlled environment outside the body, preserving their physiological function for a limited time.
Isolated Organ Perfusion Systems
Isolated organ perfusion systems allow for the investigation of the direct effects of VIP (1-11) on whole organs, free from systemic influences. harvardbioscience.com
Langendorff Hearts: This preparation is a classic model for studying cardiac physiology. While direct studies with VIP (1-11) are not extensively documented, the known cardiovascular effects of VIP, such as stimulating contractility and causing vasodilation, make the Langendorff heart a relevant model. wikipedia.org
Intestinal Preparations: Isolated segments of the small intestine from rats and humans are used to study the effects of VIP and its antagonists on intestinal secretion. nih.gov These preparations, often mounted in Ussing chambers, allow for the measurement of ion transport and the assessment of antisecretory activity. nih.gov
In Vivo Animal Models
In vivo animal models are indispensable for understanding the integrated physiological effects of VIP (1-11) in a living organism.
Rodent Models: Rats and mice are commonly used to study the various functions of VIP. For instance, male Wistar rats have been used in water maze tests to evaluate the cognitive-enhancing effects of VIP derivatives in models of cholinergic inhibition. pnas.org VIP-deficient (VIPKO) mice are instrumental in investigating the role of VIP in intestinal barrier homeostasis and susceptibility to colitis. plos.org Studies in these mice have shown that VIP is crucial for normal colonic crypt morphology, epithelial cell proliferation, and protection against chemically induced colitis. plos.org Furthermore, mouse models of leukemia are used to assess the anti-tumor activity of VIP receptor antagonists. biorxiv.orgbiorxiv.org
Feline Models: Anesthetized cats have been used to measure the in vivo release of VIP from the cerebral cortex in response to various stimuli, providing insights into its role as a neuromodulator. nih.gov
Table of Research Findings:
| Methodology | Model System | Key Findings Related to VIP/VIP Fragments | References |
| In Vitro | T-cells | Regulation of adaptive immunity, including cell cycle arrest and apoptosis protection. | wjgnet.com |
| Neuronal Cells | Neuroprotective effects against β-amyloid toxicity. | pnas.org | |
| Epithelial Cells (HT29, T84) | Regulation of intestinal secretion and barrier function. | plos.orgnih.govnih.gov | |
| Intestinal Organoids | Promotes secretory cell differentiation and mitigates radiation injury. | nih.gov | |
| Salivary Gland Organoids | Induces lumen formation during morphogenesis. | nih.gov | |
| Membrane Preparations | Characterization of receptor binding affinities of VIP analogs and antagonists. | revvity.comnih.gov | |
| Ex Vivo | Isolated Intestinal Preparations | Modulation of intestinal secretion. | nih.gov |
| In Vivo | Rat Models | Cognitive enhancement in models of cholinergic inhibition. | pnas.org |
| Mouse Models (VIPKO) | Crucial role in intestinal barrier homeostasis and protection against colitis. | plos.org | |
| Mouse Models (Leukemia) | Anti-leukemic activity of VIP receptor antagonists. | biorxiv.orgbiorxiv.org | |
| Cat Models | Release of VIP in the cerebral cortex in response to stimuli. | nih.gov |
Wild-type and Genetically Modified Models (e.g., VIP-deficient mice, VPAC1/VPAC2 knockout mice)
The study of vasoactive intestinal peptide (VIP) and its fragments, including VIP (1-11), heavily relies on the use of wild-type and genetically modified animal models. These models are instrumental in elucidating the physiological roles of endogenous VIP and the functions of its receptors, VPAC1 and VPAC2. nih.govnih.govnih.govingentaconnect.compnas.org
VIP-deficient (VIP-KO) Mice:
VIP-deficient mice have been crucial in understanding the peptide's role in various biological processes. nih.govpnas.orgnih.govplos.orgmdpi.com Studies using these mice have revealed the importance of VIP in regulating inflammatory responses, immune system homeostasis, and neurological functions. nih.govingentaconnect.compnas.org For instance, VIP-KO mice have been shown to develop lung inflammation and have an altered susceptibility to endotoxemia. nih.gov In the context of the central nervous system, these mice exhibit deficits in the recall of learned behaviors, suggesting a role for VIP in memory consolidation. nih.gov
Research on VIP-KO mice has also shed light on its role in metabolic regulation. These mice can display dysglycemia, with elevated plasma glucose, insulin (B600854), and leptin levels, and an enhanced preference for sweet tastes. nih.gov This suggests that VIP is involved in glucose homeostasis and taste perception. nih.govfrontiersin.org Furthermore, VIP-KO mice show altered colonic crypt morphology, defects in epithelial cell proliferation and migration, and increased intestinal permeability, highlighting VIP's role in maintaining intestinal barrier integrity. plos.org
VPAC1 and VPAC2 Knockout (KO) Mice:
Mice lacking the VIP receptors, VPAC1 and VPAC2, have provided valuable insights into the specific signaling pathways mediated by VIP. nih.govoup.comphysiology.org The expression of these receptors can be differentially regulated; for example, upon activation, CD4+ T cells downregulate VPAC1 and upregulate VPAC2. nih.gov
VPAC1-KO Mice: Studies on VPAC1-deficient mice have demonstrated the receptor's involvement in regulating energy and glucose homeostasis, partly by modulating the levels of other gut hormones like GLP-1, glucagon (B607659), leptin, and PYY. mdpi.com These mice exhibit significant metabolic alterations, particularly during their active (dark) cycle. mdpi.com
VPAC2-KO Mice: VPAC2-deficient mice have been instrumental in studying the role of VIP in the immune system and circadian rhythms. nih.govoup.comphysiology.org These mice show an exacerbated response in models of experimental autoimmune encephalomyelitis (EAE), with increased inflammatory Th1/Th17 responses and reduced protective Th2 and Treg cells. nih.gov This indicates a protective role for the VIP/VPAC2 signaling pathway in autoimmune diseases. nih.gov VPAC2-KO mice also exhibit growth retardation and an increased basal metabolic rate. oup.com Furthermore, deletion of the VPAC2 receptor disrupts the normal circadian rhythms of locomotor activity, heart rate, and core body temperature, highlighting the essential role of VIPergic signaling in the brain's biological clock. physiology.org
Table 1: Key Findings from Genetically Modified Mouse Models in VIP Research
| Model | Key Research Area | Observed Phenotypes/Findings | Reference |
|---|---|---|---|
| VIP-deficient (KO) | Neurobiology | Impaired recall of learned fear, but circadian regulation of recall remains. | nih.gov |
| VIP-deficient (KO) | Metabolism | Elevated plasma glucose, insulin, and leptin; enhanced sweet taste preference. | nih.gov |
| VIP-deficient (KO) | Gastroenterology | Distorted colonic crypts, impaired epithelial barrier function, increased susceptibility to colitis. | plos.org |
| VIP-deficient (KO) | Immunology | Resistance to experimental autoimmune encephalomyelitis (EAE) due to impaired T-cell infiltration into the CNS. | pnas.org |
| VPAC1-deficient (KO) | Metabolism | Altered energy and glucose homeostasis, with changes in GLP-1, glucagon, and leptin levels. | mdpi.com |
| VPAC2-deficient (KO) | Immunology | Exacerbated EAE with increased Th1/Th17 and reduced Th2/Treg responses. | nih.gov |
| VPAC2-deficient (KO) | Metabolism & Growth | Growth retardation and increased basal metabolic rate. | oup.com |
| VPAC2-deficient (KO) | Circadian Rhythms | Disrupted circadian rhythms of locomotor activity, heart rate, and core body temperature. | physiology.org |
Disease-Specific Animal Models
Animal models of specific human diseases are indispensable for evaluating the therapeutic potential of VIP and its fragments. These models allow researchers to study the peptide's effects in a setting that mimics the pathology of conditions like inflammatory diseases, neurodegenerative disorders, and cardiovascular ailments. ingentaconnect.complos.orgnih.govtandfonline.comnih.govoup.comoup.comnih.govfrontiersin.orggenesispub.org
Inflammatory and Autoimmune Diseases:
VIP has demonstrated significant anti-inflammatory properties in various animal models. nih.govnih.govselfhacked.com
Experimental Autoimmune Encephalomyelitis (EAE): This model for multiple sclerosis has been used to show that VIP administration can ameliorate clinical symptoms by inhibiting pro-inflammatory cascades and promoting a shift from a Th1 to a Th2 immune response. nih.govingentaconnect.com
Colitis: In mouse models of inflammatory bowel disease, such as dinitrobenzene sulfonic acid (DNBS) or dextran-sodium sulfate (B86663) (DSS)-induced colitis, VIP-deficient mice experience more severe disease. plos.org This suggests a protective role for endogenous VIP in maintaining intestinal homeostasis. plos.org
Sepsis: In models of bacterial sepsis induced by lipopolysaccharide (LPS), VIP injection has been shown to increase survival rates in mice, likely by suppressing the production of inflammatory cytokines like TNF-α. nih.gov
Acute Lung Injury: VIP has been found to alleviate lipopolysaccharide (LPS)-induced acute lung injury in mice by inhibiting the activation of the NLRP3 inflammasome. researchgate.net
Neurodegenerative Diseases:
The neuroprotective effects of VIP are being investigated in models of several neurodegenerative conditions. ingentaconnect.comtandfonline.comnih.govnih.govfrontiersin.org
Parkinson's Disease (PD): In rodent models of PD, systemic administration of VIP has been shown to reverse motor deficits and preserve dopaminergic neurons by inhibiting microglia activation and inducing the secretion of neuroprotective factors. nih.govfrontiersin.org
Alzheimer's Disease (AD): VIP acts as a neuroprotective agent in cellular and animal models of AD by inhibiting the release of pro-inflammatory cytokines from microglia. frontiersin.org
Spinal Cord and Brain Injury: VIP has shown therapeutic potential in models of spinal cord injury and brain trauma, primarily by inhibiting microglia activation. nih.gov
Cardiovascular Diseases:
VIP's potent cardiovascular effects are studied in various animal models. oup.comoup.comgenesispub.org
Heart Failure: In canine models of cobalt- and doxorubicin-induced heart failure, myocardial levels of VIP were found to be significantly decreased. nih.gov
Myocardial Ischemia and Reperfusion: During coronary artery occlusion and reperfusion in animal models, the release of VIP is increased, where it may promote local blood flow and exert a free-radical scavenging effect. oup.com Administration of VIP in these models increases coronary blood flow and has a positive inotropic effect on cardiac muscle. oup.comoup.com
Table 2: Application of VIP in Disease-Specific Animal Models
| Disease Model | Animal Used | Key Findings Related to VIP | Reference |
|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | VIP administration ameliorates disease by promoting a Th2 immune response and expanding regulatory T cells. | nih.govingentaconnect.com |
| Colitis (DSS/DNBS-induced) | Mouse | VIP-deficient mice show increased severity, indicating a protective role for endogenous VIP in the gut. | plos.org |
| Sepsis (LPS-induced) | Mouse | VIP injection increases survival by suppressing inflammatory cytokines. | nih.gov |
| Parkinson's Disease | Rat, Mouse | VIP reverses motor deficits and protects dopaminergic neurons. | nih.gov |
| Alzheimer's Disease | Cellular/Animal Models | VIP exerts neuroprotective effects by inhibiting microglial inflammation. | frontiersin.org |
| Heart Failure | Dog | Myocardial VIP levels are significantly reduced in induced heart failure. | nih.gov |
| Myocardial Ischemia/Reperfusion | Animal Models | Endogenous VIP release is increased; exogenous VIP improves blood flow and cardiac contractility. | oup.com |
Advanced Analytical Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Characterization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification, characterization, and analysis of VIP and its fragments. oup.comnih.govcas.czpnas.org Reversed-phase HPLC (RP-HPLC) is most commonly employed, utilizing columns with a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA). oup.comcas.czpnas.org
This method allows for the separation of the target peptide from impurities generated during synthesis or from complex biological mixtures. oup.comcas.cz For instance, after solid-phase synthesis, crude peptides are purified using semi-preparative RP-HPLC. pnas.org The purity of the final product is then ascertained by analytical RP-HPLC, where the peptide should elute as a single, sharp peak. oup.compnas.org Spectrophotometric detection at wavelengths of 220 nm and 280 nm is standard, monitoring the peptide bonds and aromatic amino acid residues, respectively. oup.com
In research, HPLC is also used to quantify VIP levels in tissue extracts. For example, studies have measured VIP levels in the spinal cords of various species by first separating the peptide immunoreactivity on a C18 RP-HPLC column before quantification. nih.gov
Mass Spectrometry for Sequence Verification
Mass spectrometry (MS) is an indispensable tool for the definitive structural characterization of peptides like VIP (1-11). It is used to confirm the molecular weight and verify the amino acid sequence of the synthesized or isolated peptide. cas.cz
Techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are commonly used. cas.czpnas.org ESI-MS, often coupled with a triple-quadrupole mass spectrometer, provides accurate mass measurements of the intact peptide, confirming its identity. pnas.org For sequence verification, automated Edman degradation can be used in conjunction with MS, where phenylthiohydantoin-derivatized amino acids are analyzed by RP-HPLC. oup.com This combination of techniques ensures that the synthesized peptide has the correct primary structure. oup.comcas.cz
Immunochemical Methods (e.g., ELISA, RIA, Immunohistochemistry)
Immunochemical methods are highly sensitive and specific techniques used to detect and quantify VIP in biological samples.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits for VIP are commercially available and widely used for measuring its concentration in serum, plasma, cell culture supernatants, and tissue homogenates. biocompare.combiomatik.comassaygenie.krafgsci.comnovusbio.com These assays are typically competitive or sandwich ELISAs. biomatik.comafgsci.com In a competitive ELISA, VIP in the sample competes with a labeled VIP standard for binding to a limited number of antibody sites. biomatik.com The signal is inversely proportional to the concentration of VIP in the sample. These kits offer high sensitivity, often in the picogram per milliliter (pg/mL) range. biocompare.combiomatik.com
Radioimmunoassay (RIA): RIA is another classic and highly sensitive method for quantifying VIP. nih.govdiasource-diagnostics.comibl-america.com Similar to competitive ELISA, RIA involves the competition between unlabeled VIP (in the sample or standard) and a fixed amount of radiolabeled VIP (e.g., ¹²⁵I-VIP) for binding to a specific antibody. diasource-diagnostics.comibl-america.com The amount of radioactivity in the antibody-bound fraction is inversely related to the concentration of VIP in the sample. diasource-diagnostics.com RIA has been used to measure VIP levels in various tissues, including the different layers of the intestinal wall and in myocardial tissue. nih.govnih.gov
Immunohistochemistry (IHC): IHC is used to visualize the location and distribution of VIP within tissues. This technique uses specific antibodies to detect VIP in tissue sections, revealing its presence in nerve fibers and cell bodies. IHC has been instrumental in mapping the distribution of VIP-containing neurons in the central and peripheral nervous systems, the gastrointestinal tract, and the cardiovascular system. oup.com For example, IHC has shown the presence of VIP-immunoreactive nerve fibers in and around the sinoatrial and atrioventricular nodes of the heart, suggesting a role in regulating heart rate. oup.comoup.com
Table 3: Comparison of Immunochemical Methods for VIP Analysis
| Technique | Principle | Typical Application | Key Features | Reference |
|---|---|---|---|---|
| ELISA | Enzyme-based detection of antigen-antibody binding. | Quantification of VIP in plasma, serum, and cell culture supernatants. | High sensitivity (pg/mL), colorimetric detection, widely available kits. | biocompare.combiomatik.comassaygenie.kr |
| RIA | Competitive binding assay using a radiolabeled antigen. | Quantification of VIP in plasma and tissue extracts. | Very high sensitivity, requires handling of radioactive materials. | nih.govdiasource-diagnostics.comibl-america.com |
| Immunohistochemistry (IHC) | In-situ detection of antigens in tissue sections using labeled antibodies. | Localization of VIP-containing neurons and fibers in various tissues (e.g., brain, gut, heart). | Provides spatial information on protein distribution within tissues. | oup.comoup.com |
Flow Cytometry for Cell Phenotyping
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells in a fluid stream. In the context of VIP research, it is primarily used for cell phenotyping and analyzing the expression of VIP receptors on different immune cell populations. mdpi.combmj.comnih.govrsc.org
Researchers use fluorescence-tagged antibodies against cell surface markers (e.g., CD4 for helper T cells) and against VIP receptors (VPAC1 and VPAC2) to identify and quantify specific cell subsets that respond to VIP. nih.govmdpi.com For example, flow cytometry has been used to show that naive CD4+ T cells constitutively express high levels of VPAC1, and that upon activation, VPAC1 is downregulated while VPAC2 is upregulated. nih.gov It has also been employed to identify different T helper cell subsets (Th1, Th2, Th17) in the central nervous system of EAE mice by staining for their signature cytokines. nih.gov
Furthermore, flow cytometry can be used to analyze cell proliferation by incorporating markers like EdU (5-ethynyl-2'-deoxyuridine) or to sort specific cell populations for further study. nih.gov For instance, it has been used to demonstrate that VIP treatment expands the population of Lgr5-EGFP+ progenitor cells in intestinal organoids. nih.gov
Transcriptomic (RNA-seq) and Metabolomic Analyses
Direct transcriptomic and metabolomic studies focusing specifically on the effects of the Vasoactive Intestinal Peptide (1-11) fragment are not extensively documented in publicly available research. However, the methodologies of RNA sequencing (RNA-seq) and metabolomic analysis are crucial for understanding the broader physiological roles of the full-length Vasoactive Intestinal Peptide (VIP) and could be applied to investigate the specific effects of its fragments. nih.govnih.govnih.gov
Transcriptomic Analysis (RNA-seq)
Transcriptome sequencing, or RNA-seq, is a powerful high-throughput sequencing technique used to quantify the expression levels of all genes within a cell or tissue at a specific moment. nih.govoup.com This methodology allows researchers to identify genes and signaling pathways that are activated or suppressed in response to a substance like VIP or its fragments. The general workflow for an RNA-seq analysis involves the isolation of RNA from control and treated samples, followed by the conversion of RNA to complementary DNA (cDNA), library preparation, and sequencing on a platform like Illumina. nih.gov The resulting sequence reads are then mapped to a reference genome to quantify the expression of each gene. nih.gov
Statistical analysis is then performed to identify differentially expressed genes (DEGs) between the different conditions. nih.gov These DEGs can provide insights into the molecular mechanisms underlying the observed physiological effects. For instance, studies on the full VIP peptide have utilized microarray analysis, a related transcriptomic technique, to identify VIP-regulated genes in immune cells, which helps to explain how VIP can influence T cell homing and the generation of regulatory T cells. nih.gov An RNA-seq analysis of a small RNA's impact on Staphylococcus aureus involved screening for DEGs with a specific fold change and false discovery rate to understand the RNA's regulatory role. nih.gov Similar approaches could be employed to determine the specific genes and pathways affected by VIP (1-11).
Metabolomic Analyses
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.govnih.gov This analytical approach provides a functional readout of the physiological state of a cell or organism. Untargeted metabolomics, often performed using techniques like liquid chromatography-mass spectrometry (LC-MS), aims to measure as many metabolites as possible to identify changes in metabolic profiles in response to a stimulus. nih.govfrontiersin.org
In the context of VIP research, metabolomic studies have been used to investigate the metabolic alterations associated with conditions where VIP signaling is implicated. nih.gov For example, metabolomic profiling of plasma can reveal changes in metabolic pathways, such as those related to amino acids and lipids. frontiersin.org The data analysis pipeline for metabolomics typically involves identifying metabolites that are significantly different between experimental groups, often using statistical methods like the t-test and identifying metabolites with a Variable Importance in Projection (VIP) score greater than 1 in partial least squares-discriminant analysis (PLS-DA) models. nih.govnih.govfrontiersin.org While direct metabolomic studies on VIP (1-11) are lacking, research on VIP-deficient mice has shown alterations in the gut microbiota and associated metabolic pathways, highlighting the utility of this approach in understanding the broader impact of the VIP signaling system. nih.gov
In Silico Screening and Molecular Docking for Analog Design
Computational methods such as in silico screening and molecular docking are invaluable tools for the rational design of peptide analogs, including those derived from VIP (1-11). mdpi.comnih.gov These techniques allow for the prediction of binding affinities and the exploration of peptide-receptor interactions at a molecular level, guiding the synthesis of novel compounds with desired biological activities. youtube.comnih.gov
In Silico Screening
In silico screening involves the computational evaluation of large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target, such as a receptor. nih.gov This approach can be used to screen for fragments of VIP or newly designed analogs of VIP (1-11) that may have improved stability or receptor affinity. For instance, a study on metabolically active peptides used in silico hydrolysis to generate peptide fragments for further investigation. mdpi.com Another study employed virtual screening of a drug library to identify a non-peptidic molecule that could act as an allosteric modulator of VIP receptors. frontiersin.org
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com In the context of VIP (1-11), docking simulations can be used to model the interaction of the peptide fragment and its analogs with its target receptors, such as VPAC1 and VPAC2. nih.govnih.gov These simulations provide insights into the key amino acid residues involved in the binding interaction and can help to explain the structure-activity relationships of different analogs. nih.gov
Studies on N-terminal analogs of VIP have shown that modifications in this region are critical for receptor binding and activation. nih.gov For example, the design of extended and branched N-terminal analogs of VIP revealed that the correct spatial alignment of the N-terminal domain is crucial for receptor interaction. nih.gov Molecular dynamics simulations, often used in conjunction with docking, can further refine the understanding of the dynamic interactions between the peptide and its receptor over time. nih.gov
The following table summarizes findings from studies on the design and analysis of N-terminal VIP analogs, which provide a framework for the potential design of VIP (1-11) analogs.
| Analog Type | Methodology | Key Findings | Reference |
| Extended and Branched N-terminal Analogs | Synthesis, Circular Dichroism, cAMP Assay | A specific branched VIP analog showed slightly higher potency for VPAC1 activation compared to VIP. Correct alignment of the N-terminal is crucial for receptor binding and activation. | nih.gov |
| Photoaffinity Labeled VIP | Photoaffinity Labeling, Molecular Modeling, Molecular Dynamics | The C-terminal residue of VIP (Asn28) is in close proximity to Lys127 in the N-terminal ectodomain of the human VPAC1 receptor, providing a structural constraint for docking models. | nih.gov |
| Glycopeptide Analogs of PACAP | Synthesis, cAMP Stimulation Assay, In Vivo Microdialysis | Substitution of Thr7 with Ala in PACAP, which shares N-terminal homology with VIP, resulted in PAC1/VPAC1 selective agonists. | frontiersin.org |
These computational approaches, combined with experimental validation, are essential for the development of novel VIP (1-11) analogs with potential therapeutic applications.
Future Directions in Vasoactive Intestinal Peptide 1 11 Research
Development of Highly Selective Antagonists Based on Vasoactive Intestinal Peptide (1-11) Framework
The future of G protein-coupled receptor (GPCR) pharmacology hinges on the development of highly selective ligands. The N-terminal region of VIP is essential for receptor activation, and modifications within this domain can yield potent antagonists. spandidos-publications.com The VIP (1-11) fragment, therefore, serves as a foundational framework for designing such molecules.
Research has shown that the N-terminal portion of VIP is critical for receptor recognition. nih.gov Studies on VIP analogs have demonstrated that deletions or modifications of the N-terminal residues can generate antagonists. spandidos-publications.com For instance, the deletion of the first five amino acids from the full VIP peptide results in an antagonist, albeit with low affinity and selectivity. nih.gov This underscores the principle that the initial sequence, embodied by VIP (1-11), is a prime target for chemical alterations aimed at creating high-affinity, selective antagonists for VIP receptors, namely VPAC1 and VPAC2.
Future efforts will likely involve:
Alanine (B10760859) and D-Amino Acid Scanning: Systematically replacing amino acids within the (1-11) sequence with alanine or their D-isomers can pinpoint which residues are critical for binding versus activation, providing a roadmap for antagonist design.
Combinatorial Libraries: Based on the VIP (1-11) structure, combinatorial libraries with substitutions at key positions can be generated and screened in silico to predict binding affinities for VPAC1 and VPAC2. biorxiv.org This rational drug design approach can accelerate the discovery of more potent and selective antagonists.
Cyclization and Chemical Modification: Introducing cyclic structures or other chemical modifications, such as acylation, to the VIP (1-11) backbone could enhance stability and receptor selectivity, similar to strategies used for full-length VIP analogs. nih.govnih.gov
The development of such antagonists is crucial, as they can serve as therapeutic agents for conditions where VIP signaling is pathological, such as in certain cancers where VIPRs are overexpressed. spandidos-publications.com
Exploration of Vasoactive Intestinal Peptide (1-11) as a Tool for Receptor Deconvolution
VIP exerts its biological effects through two high-affinity receptors, VPAC1 and VPAC2, which often have overlapping expression and function. nih.govwikipedia.org A major challenge in VIP research is to "deconvolute" or distinguish the specific physiological roles of each receptor subtype. Because VIP and the related peptide PACAP bind to both VPAC1 and VPAC2 with similar high affinity, differentiating their individual signaling pathways is difficult. nih.govpancreapedia.org
Peptide fragments and their analogs, derived from the VIP (1-11) framework, are promising tools for this purpose. While VIP (1-11) itself may primarily act as a non-selective antagonist, modifications to this sequence can confer selectivity. By developing a portfolio of ligands with high selectivity for either VPAC1 or VPAC2, researchers can selectively block or stimulate one receptor while leaving the other unaffected.
A study investigating the antiproliferative effects of VIP on smooth muscle cells exemplifies this approach. Researchers used a specific antagonist for VPAC1 alongside a broader antagonist, VIP (6-28), to parse the contributions of each receptor. nih.gov The results suggested that while both receptors are involved, VPAC2 plays a more dominant role in this specific cellular context. nih.gov
Future research in this area will focus on:
Developing pairs of highly selective antagonists derived from the VIP (1-11) sequence, one for VPAC1 and one for VPAC2.
Using these tools in various physiological systems (e.g., immune, nervous, cardiovascular) to precisely map the functions of each receptor subtype.
Applying these selective ligands in disease models to determine which receptor is the more valuable therapeutic target for a given pathology.
This exploration would transform our understanding of VIP physiology, moving from a general view of its effects to a high-resolution map of its receptor-specific actions.
Investigation into Novel Biological Roles and Mechanisms of Action for Vasoactive Intestinal Peptide (1-11) Beyond Antagonism
Currently, the primary documented function of the VIP (1-11) fragment is as a competitive antagonist. It has been shown to inhibit the binding of full-length VIP to its receptors and block VIP-induced smooth muscle relaxation in guinea pig trachea. nih.gov Notably, in that same model, the fragment itself exhibited no intrinsic effect on muscle tone, supporting its role as a pure antagonist in that context. nih.gov
However, the broader biological landscape of the parent VIP molecule is complex and sometimes contradictory. For example, while often viewed as an anti-inflammatory agent, endogenous VIP has also been shown to play a permissive role in the infiltration of T-cells into the central nervous system in a model of autoimmune encephalomyelitis. pnas.org This functional duality of the full peptide raises the possibility that its fragments could possess unique, context-dependent biological roles beyond simple receptor antagonism. The precedent for N-terminal fragments of proteins having distinct biological activities is established; for instance, an N-terminal fragment of alpha-Synuclein can inhibit the aggregation of the full protein through a mechanism involving lipid binding. bath.ac.uk
Future investigations should therefore explore whether VIP (1-11) might:
Interact with other, non-classical receptor systems. Research has shown full-length VIP can associate with the CRTH2 receptor to recruit eosinophils, a mechanism outside the conventional VPAC pathway. pancreapedia.org
Act as a biased agonist or allosteric modulator, where it binds to the VIP receptor but triggers a different signaling cascade than the full peptide.
Possess signaling-independent functions, such as modulating protein-protein interactions.
Exhibit distinct activities in different tissues or disease states where the cellular environment and receptor landscape are altered.
Uncovering such novel roles would significantly expand the therapeutic and biological relevance of this peptide fragment.
Advanced Delivery Systems for Peptide Fragments
A major hurdle for the therapeutic use of peptides, including fragments like VIP (1-11), is their inherent limitations, such as susceptibility to protease degradation and poor bioavailability. nih.gov Future research must focus on developing advanced delivery systems to overcome these challenges. The genetically encodable structure and versatility of peptides make them suitable for a range of innovative formulations. nih.gov
Key areas of development include:
Nanoparticle-Based Systems: Encapsulating peptide fragments within lipid or polymeric nanoparticles can protect them from enzymatic degradation, improve their pharmacokinetic profiles, and enable targeted delivery. nih.govnih.gov PEGylation, the process of attaching polyethylene (B3416737) glycol chains, is a common technique to increase the circulation time and stability of nanoparticles. nih.gov
Hydrogels: These crosslinked polymeric networks are highly hydrated and can provide sustained, localized release of peptide drugs. pnas.org The properties of hydrogels can be finely tuned to control the release rate, which is ideal for applications requiring long-term, steady administration. pnas.org
Liposomes: These phospholipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs and have been explored for delivering peptides via various routes, including pulmonary. nih.gov Specialized formulations like DepoFoam™ technology offer controlled release of peptides. nih.gov
Peptide-Lipid Conjugation: Covalently attaching fatty acids to the peptide can improve its half-life in circulation and facilitate passage through cell membranes. biorxiv.org
These advanced systems are critical for translating the potential of VIP (1-11)-based antagonists into viable clinical applications.
Integrated Multi-Omics Approaches to Elucidate Systemic Effects
To fully understand the biological impact of administering a peptide fragment like VIP (1-11), a systems-level approach is necessary. Integrated multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive strategy to reveal the systemic effects and modes of action of a xenobiotic substance.
Instead of focusing on a single pathway, multi-omics allows researchers to build a holistic picture of the cellular and systemic response to VIP (1-11). For example, a study could involve treating macrophages—key immune cells—with a VIP (1-11)-based antagonist and then analyzing:
Transcriptomics: To see which genes are up- or down-regulated.
Proteomics: To measure changes in protein expression, revealing the functional output of genetic changes.
Metabolomics: To identify shifts in metabolic pathways and the production of small-molecule messengers.
Integrating these layers of data can reveal novel interactions, pathways, and regulatory mechanisms that would be missed by single-omics analyses. This approach is essential for defining adverse outcome pathways (AOPs), which map the cascade of events from a molecular initiating event to an adverse outcome, a cornerstone of modern toxicology and risk assessment. By applying these powerful techniques, future research can build a detailed and predictive model of the systemic effects of VIP (1-11), paving the way for safer and more effective therapeutic development.
Q & A
Q. What are the structural characteristics of VIP (1-11), and how do they influence experimental design?
VIP (1-11) is a truncated fragment of the full-length 28-amino-acid VIP peptide. Its molecular formula (C₁₄₇H₂₃₇N₄₃O₄₃S) and weight (3326.8 g/mol) are critical for designing solubility and stability assays. Researchers should prioritize structural validation using circular dichroism spectroscopy or NMR, as VIP analogs often require conformational analysis to ensure functional equivalence to native peptides .
| Key Structural Properties | Application in Research |
|---|---|
| N-terminal bioactive region (1-11) | Receptor-binding studies (e.g., VPAC1/VPAC2) |
| High solubility in aqueous buffers | In vitro assays (e.g., cAMP modulation) |
Q. How can batch-to-batch variability in synthetic VIP (1-11) impact experimental reproducibility?
Custom peptide synthesis (e.g., research-grade) often introduces variability in peptide content, salt residues, and impurities. For sensitive assays (e.g., cell-based or receptor-binding studies), request additional quality control (QC) steps:
- HPLC-MS analysis : Confirm ≥95% purity.
- Peptide content quantification : Adjust concentrations to account for batch-specific variability.
- TFA removal : Critical for cell viability assays to avoid solvent toxicity .
Q. What in vivo models are suitable for studying VIP (1-11)’s role in gastrointestinal function?
Rat models of necrotizing enterocolitis (NEC) have demonstrated VIP’s anti-inflammatory effects. Standard protocols include:
- Intraperitoneal administration of VIP (1-11) at 10 nmol/kg.
- Monitoring tight junction integrity via immunohistochemistry (e.g., occludin/ZO-1 staining) .
Advanced Research Questions
Q. How does VIP (1-11) modulate conflicting roles in tumor progression versus suppression?
VIP exhibits context-dependent effects:
- Pro-tumorigenic : In prostate cancer xenografts, VIP analogs enhance angiogenesis via VEGF upregulation .
- Anti-tumorigenic : In gastric cancer, VIP suppresses tumor-associated macrophages by downregulating TNFα, IL-6, and iNOS . Methodological resolution : Use tissue-specific knockout models (e.g., macrophage-specific VPAC1 deletion) to isolate signaling pathways.
Q. What experimental strategies resolve contradictions in VIP’s immunomodulatory effects?
Studies report VIP both exacerbates and mitigates autoimmune inflammation. To address this:
Q. How can VIP (1-11) be leveraged in neuroprotective studies for neurodegenerative diseases?
VIP (1-11) reduces neuroinflammation by modulating microglial activation. Key methodologies include:
Q. What advanced imaging techniques target VIP receptors (VPAC1/VPAC2) for cancer diagnostics?
Radiolabeled VIP analogs (e.g., ⁶⁸Ga-DOTA-VIP) enable PET/CT imaging of VPAC-overexpressing tumors (e.g., pancreatic adenocarcinoma). Key steps:
- Receptor affinity validation : Competitive binding assays with ¹²⁵I-VIP.
- Biodistribution studies : Assess tumor-to-background ratios in xenograft models .
Methodological Considerations for Data Analysis
Q. How should researchers address variability in VIP (1-11) bioactivity across immune assays?
- Normalize data to internal controls : Use LPS-stimulated PBMCs from healthy donors as a baseline for cytokine profiling.
- Cross-validate findings : Compare results across multiple platforms (e.g., flow cytometry, Luminex, RNA-seq) to confirm pathway-specific effects .
Q. What statistical approaches are optimal for analyzing VIP’s dose-dependent effects?
- Non-linear regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism).
- Multivariate analysis : Account for confounding variables (e.g., peptide batch, cell passage number) in ANOVA designs .
Ethical and Translational Guidelines
Q. What ethical considerations apply to clinical studies involving VIP (1-11)?
- Informed consent protocols : Clearly disclose experimental aims in biomarker studies (e.g., VIP plasma levels in IBD patients).
- Data anonymization : Use coded identifiers for patient-derived samples to comply with GDPR/HIPAA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
